molecular formula C15H12N2O5 B13899142 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile

Cat. No.: B13899142
M. Wt: 300.27 g/mol
InChI Key: LAEBWZHNBSERBT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aryloxybenzonitriles This compound is characterized by the presence of a dimethoxyphenoxy group and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The mixture is heated under an inert atmosphere, usually argon, at elevated temperatures (around 125°C) for several hours to facilitate the nucleophilic aromatic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) in DMF.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Reduction: 2-(3,5-Dimethoxyphenoxy)-5-aminobenzonitrile.

    Oxidation: 2-(3,5-Dihydroxyphenoxy)-5-nitrobenzonitrile.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its dimethoxyphenoxy and nitrobenzonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C15H12N2O5/c1-20-12-6-13(21-2)8-14(7-12)22-15-4-3-11(17(18)19)5-10(15)9-16/h3-8H,1-2H3

InChI Key

LAEBWZHNBSERBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC

Origin of Product

United States

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